
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C5H6Br2N2O2 and its molecular weight is 285.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Synthesis
- Improved Synthesis Methods : Research has been conducted on the improved industrial synthesis of sertraline hydrochloride, which involves 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride as an intermediate. These methods are more advantageous in terms of purity and environmental safety (Vukics et al., 2002); (Taber et al., 2004).
Solubility Studies
- Solubility Analysis : The solubility of 4-(3,4-Dichlorophenyl)-1-tetralone, a related compound, in various organic solvents has been studied, providing crucial data for the production process of related pharmaceuticals (Li et al., 2007).
Pharmacological Research
- Sigma1 Receptor Modulation : A compound related to this compound, ANAVEX1-41, has been found to modulate sigma1 receptors, which impacts glutamatergic and cholinergic responses in the brain and may have anti-amnesic effects (Espallergues et al., 2007).
Chemical Synthesis and Analysis
- Development of Novel Ligands and Complexes : Research on developing new amine ligands and their applications in chemical reactions like asymmetric hydrophosphination has been conducted (Yap et al., 2014).
- HPLC Analysis : High-Performance Liquid Chromatography (HPLC) has been used for the determination of compounds related to this compound in biological samples, demonstrating the method's accuracy and sensitivity (Xiu, 2004).
Chemical Properties and Applications
- Synthesis of Tetracyclic Compounds : The synthesis and evaluation of chlorinated tetracyclic compounds, including those related to this compound, have been studied for potential antidepressant effects in animal models (Karama et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the growth of certain parasites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride involves the reaction of 3,4-dichloroaniline with formaldehyde and methylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "3,4-dichloroaniline", "Formaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dichloroaniline is reacted with formaldehyde and methylamine in the presence of a catalyst to form N-methyl-3,4-dichloroaniline.", "Step 2: N-methyl-3,4-dichloroaniline is treated with hydrochloric acid to form 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride." ] } | |
CAS No. |
90389-19-8 |
Molecular Formula |
C5H6Br2N2O2 |
Molecular Weight |
285.92 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |
InChI Key |
DPBNIEKFTIKTOA-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)Cl)Cl.Cl |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)Br)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


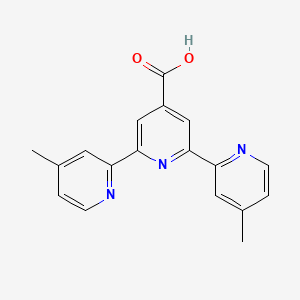
![N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359149.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2359151.png)
![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/no-structure.png)
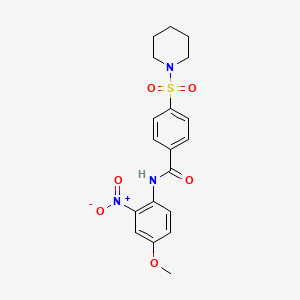
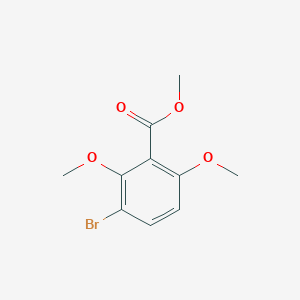
![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)
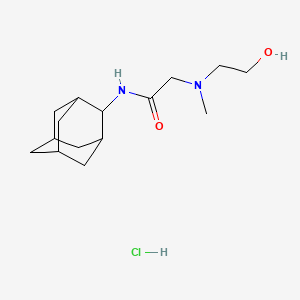
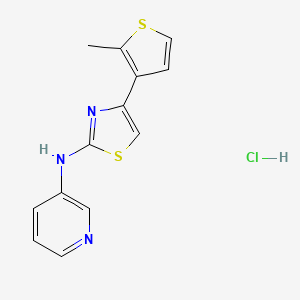
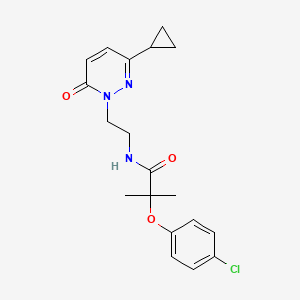
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)
